Enantiomeric Identity: D-Serine Benzyl Ester versus L-Serine Benzyl Ester
Benzyl D-serinate hydrochloride is the D-enantiomer of serine benzyl ester hydrochloride. Its stereochemical configuration is defined by the (R)-absolute configuration at the α-carbon, in contrast to the (S)-configuration of L-serine benzyl ester hydrochloride. This enantiomeric identity dictates biological activity when D-serine residues are incorporated into peptides, particularly for NMDA receptor glycine-site modulation where only D-serine functions as the endogenous co-agonist . The L-enantiomer does not activate the glycine site and cannot substitute for D-serine in neuroscientific or pharmaceutical contexts [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | D-enantiomer (R-configuration); optical rotation [α]ᴰ²⁰ = +11° ± 2° (c = 2 in H₂O) |
| Comparator Or Baseline | L-Serine benzyl ester hydrochloride: L-enantiomer (S-configuration); optical rotation approximately −11° (opposite sign) |
| Quantified Difference | Opposite sign of optical rotation; distinct InChIKey stereochemical descriptor |
| Conditions | Polarimetry: c = 2 in H₂O at 20°C |
Why This Matters
Incorrect enantiomer procurement results in a compound that is stereochemically incompatible with D-serine-targeting synthetic routes and biologically inactive at D-serine recognition sites, rendering experiments or syntheses invalid.
- [1] Mothet JP, Parent AT, Wolosker H, et al. D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proc Natl Acad Sci USA. 2000;97(9):4926-4931. View Source
